Adenosine-5'-triphosphate
Overview
Description
Adenosine 5'-triphosphate (ATP) is a purine nucleotide found in every cell of the human body, involved in energy production for metabolic processes and RNA synthesis. It also acts as a neurotransmitter and has a wide range of biological effects, including roles in neurotransmission, muscle contraction, and cardiac function (Agteresch et al., 2012).
Synthesis Analysis
ATP synthesis has been extensively studied. One approach is the protection-free one-pot synthesis of 2'-deoxynucleoside 5'-triphosphates, providing a straightforward and cost-effective method for triphosphate synthesis (Caton-Williams et al., 2011). Another method involves generating a selective phosphitylating reagent in situ, simplifying the synthesis of nucleoside 5'-triphosphates (Caton-Williams et al., 2011).
Molecular Structure Analysis
The molecular structure of ATP includes an adenine nucleotide bound to three phosphate groups esterified to the sugar moiety. Its structure facilitates its role in biological energy transfer (Wong, 2020).
Chemical Reactions and Properties
ATP participates in numerous biochemical reactions, acting as a primary energy currency in cells. It undergoes hydrolysis to ADP and Pi, releasing energy utilized in various cellular processes (Agteresch et al., 2012).
Physical Properties Analysis
ATP is highly soluble in water and is stable under physiological conditions. Its synthesis and hydrolysis can be monitored in real-time using infrared absorption spectroscopy, providing insights into mitochondrial activities (Yamaguchi et al., 2011).
Chemical Properties Analysis
ATP's chemical properties are characterized by its ability to interact with various biomolecules, mediating energy transfer and signal transduction. Its role extends beyond energy currency, impacting cellular signaling pathways and physiological functions (Agteresch et al., 2012).
Scientific Research Applications
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- ATP plays a crucial role in the heart, particularly in relation to heart failure and cardiovascular diseases . It’s involved in the regulation of gene expression by cytokine-driven transcription factors .
- ATP is also a major source of cardiac energy production in heart failure with preserved ejection fraction . The ATP is derived primarily from the mitochondrial oxidation of fatty acids, glucose, lactate, ketones, and amino acids .
- In cardiology, ATP has been shown to be a well-tolerated and effective pulmonary vasodilator in patients with pulmonary hypertension .
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- ATP plays a role in bradycardia and syncope associated with pulmonary embolism . It acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors .
- ATP stimulates vagal afferent nerve terminals in the lungs by activating P2X2/3R. This action could lead to bronchoconstriction, cough, and the local release of pro-inflammatory neuropeptides .
- ATP also plays a mechanistic role in pulmonary pathophysiology in general and chronic obstructive pulmonary disease (COPD), and acute bronchoconstriction in asthma in particular .
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- The reactivity of polyoxovanadates towards ATP hydrolysis at different pH levels has been studied . Detailed kinetic investigation of ATP hydrolysis in the presence of polyoxovanadates was performed through multinuclear nuclear magnetic resonance (NMR) spectroscopy .
- Rate acceleration of up to five orders of magnitude was observed in the presence of vanadates compared to spontaneous ATP hydrolysis, with the greatest acceleration observed for reactions carried out at pH 2 .
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- ATP is a purinergic signal that can be sensed by all major cell classes in the brain . It is a key signal released during periods of physical damage/injury, inflammation, and neurological events, such as seizures .
- The Li lab has developed a highly optimized, genetically encoded ATP sensor that can greatly improve our understanding of ATP signaling mechanisms and dynamics .
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- ATP plays a crucial role in muscle contraction. The byproducts of ATP hydrolysis, adenosine 5’-diphosphate (ADP) and inorganic phosphate (Pi), are released during the cross-bridge cycle and can be implicated in the fatigue process due to the requirement of their release for proper cross-bridge activity .
- Oral ATP supplementation has been studied for its effects on different anaerobic variables such as maximal strength, maximum repetitions, and maximum anaerobic power in healthy subjects trained in resistance .
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- ATP is a universal intracellular energy source and an evolutionarily ancient, ubiquitous extracellular signal in diverse species . It plays a crucial role in energy homeostasis and cell signaling .
- ATP is used as a substrate for ATP-dependent enzymes such as protein kinases, protein phosphatases, and DNA ligation .
Safety And Hazards
Future Directions
ATP metabolism in red blood cells has been proposed as a potential surrogate biomarker for cardiovascular protection and toxicities . It could also be exploited as a drug target for the development of cardiovascular protective agents (e.g., anti-hypertensive and anti-platelet agents), anticancer drugs with less cardiotoxicity, antibiotics for sepsis, and anti-inflammatory agents .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022559 | |
Record name | Adenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL; 862 mg/mL (magnesium salt) | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
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Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Adenosine-5'-triphosphate | |
CAS RN |
56-65-5, 11016-17-4, 51963-61-2 | |
Record name | 5′-ATP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenosine triphosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |
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Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Adenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
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Record name | Adenosine 5'-triphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 51963-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |
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Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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